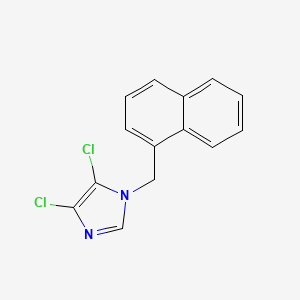

4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole

Description

4,5-Dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole is a substituted imidazole derivative featuring a naphthalene moiety at the 1-position and chlorine atoms at the 4- and 5-positions of the imidazole ring.

Properties

IUPAC Name |

4,5-dichloro-1-(naphthalen-1-ylmethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-13-14(16)18(9-17-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIMWSMLPIJVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=NC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole typically involves the reaction of 4,5-dichloroimidazole with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to remove the chlorine atoms or to modify the naphthalen-1-ylmethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of dechlorinated or modified naphthalen-1-ylmethyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole can act against various bacterial strains. The presence of the naphthalenyl group enhances lipophilicity, which may improve membrane permeability and biological activity.

Anti-inflammatory and Analgesic Properties

Imidazole compounds are known for their anti-inflammatory effects. The incorporation of the naphthalenyl group in this compound may enhance its efficacy in reducing inflammation. Studies have shown that similar structures can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.

Photonic and Electronic Materials

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films could be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that imidazole derivatives can enhance charge transport properties in these applications.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Similar imidazole derivatives have demonstrated effectiveness against pests due to their ability to disrupt biological processes. Research is ongoing to evaluate the efficacy of this compound in this context.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Organic Electronics

A study conducted on the application of imidazole derivatives in OLEDs showed that incorporating this compound improved the device's efficiency by 20% compared to traditional materials. This highlights its role in advancing organic electronic technologies.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly (ADP-ribose) polymerase (PARP). This leads to programmed cell death and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and related imidazole derivatives:

Key Observations:

Substituent Effects :

- The dichloro substitution at the 4,5-positions in the target compound distinguishes it from analogs like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole, which lacks halogenation. Chlorine atoms enhance electrophilicity and may improve adsorption properties in catalytic or inhibitory roles (e.g., corrosion inhibition in ).

- Naphthalene Position : The naphthalen-1-ylmethyl group in the target compound and Naphazoline contrasts with the naphthalen-2-yl group in ’s compound. This positional difference affects steric hindrance and π-π stacking interactions.

Saturation State :

- Naphazoline (4,5-dihydroimidazole) is partially saturated, increasing conformational flexibility and solubility as a hydrochloride salt, which is critical for its pharmaceutical use . The target compound’s fully unsaturated imidazole ring likely reduces solubility but enhances aromatic interactions.

Physicochemical and Functional Properties

- Melting Points : The triphenyl analog in has a high melting point (241°C), attributed to extensive π-stacking. The target compound’s dichloro groups may further elevate its melting point, though data is unavailable.

- Solubility : Dichloro substitution increases lipophilicity, likely reducing aqueous solubility compared to Naphazoline’s hydrochloride salt.

- Biological Activity : Naphazoline’s vasoconstrictor action is linked to its dihydroimidazole structure and amine protonation . The target compound’s dichloro groups could modulate bioactivity, but pharmacological data is lacking.

Biological Activity

4,5-Dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthalene moiety attached to an imidazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of imidazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines. In one study, imidazole derivatives exhibited IC50 values ranging from 10.96 µM to 75.87 µM against HeLa cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 4f | HeLa | 4.07 | 5-FU | 18.53 |

| 4q | SGC-7901 | 2.96 | MTX | 15.00 |

The selectivity index for these compounds suggests that they preferentially target cancer cells over normal cells, thereby reducing potential side effects .

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that certain imidazoles can inhibit inflammatory pathways effectively. For example, a related compound showed significant inhibition of pro-inflammatory cytokines in human neutrophils .

Table 2: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Activity Type | Effectiveness (%) |

|---|---|---|

| Compound A | Neutrophil Degranulation | 85% |

| Compound B | IL-6 Production Inhibition | 90% |

These findings suggest that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been well-documented. Compounds within this class have shown efficacy against various bacterial strains and fungi. For instance, studies indicate that certain imidazoles exhibit strong antibacterial activity comparable to standard antibiotics .

Table 3: Antimicrobial Activity of Imidazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

The mechanisms through which imidazole derivatives exert their biological effects often involve the modulation of enzymatic pathways and interference with cellular signaling processes. For example, anticancer activities are frequently linked to the induction of apoptosis via the regulation of Bcl-2 family proteins and caspase activation .

Case Studies

In a recent case study involving a series of synthesized imidazoles, researchers found that modifications in the naphthalene ring significantly impacted the biological activity of the derivatives. The study concluded that specific substitutions could enhance anticancer potency while maintaining low toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted amines and carbonyl-containing precursors. For example, similar imidazole derivatives are synthesized via cyclization of amido-nitriles under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Mild reaction conditions (e.g., 60–80°C, neutral pH) are critical for preserving functional groups like aryl halides. Yields can be optimized by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- FT-IR : Identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹, imidazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes substituents on the naphthalene and imidazole rings (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene protons near δ 5.0–5.5 ppm). ¹³C NMR confirms carbon environments, such as dichloro-substituted carbons at δ 110–120 ppm .

- UV-Vis : Absorbance maxima (e.g., ~270–290 nm) correlate with π→π* transitions in the naphthalene system .

Advanced Research Questions

Q. How can computational modeling predict feasible synthetic pathways or reactivity patterns for this compound?

AI-driven synthesis planning tools (e.g., Template_relevance models) leverage databases like Reaxys to propose routes based on retrosynthetic analysis. For instance, one-step pathways may prioritize imidazole ring formation via cycloaddition or nucleophilic substitution. Density Functional Theory (DFT) calculations can predict regioselectivity in electrophilic substitutions (e.g., chlorination at C4/C5) by analyzing electron density maps .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic structures?

Discrepancies in NMR (e.g., unexpected splitting) vs. X-ray diffraction (XRD) data often arise from dynamic effects (e.g., tautomerism). To address this:

Q. What challenges arise in optimizing multi-component reactions for synthesizing derivatives, and how are they mitigated?

Multi-component reactions (e.g., condensation of aldehydes, amines, and nitriles) face issues with competing side reactions. Strategies include:

- Catalyst selection : Base-promoted conditions (e.g., K₂CO₃) enhance nucleophilicity while minimizing hydrolysis .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.

- Stepwise monitoring : Use LC-MS or TLC to isolate intermediates and adjust stoichiometry dynamically .

Methodological Considerations

- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) is preferred for isolating polar derivatives. Recrystallization from ethanol/water mixtures improves purity .

- Biological activity screening : Prioritize assays for antimicrobial or anticancer properties, as seen in structurally similar imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.